molecular formula C19H24N2O4 B3084661 3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142214-77-4

3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B3084661
CAS No.: 1142214-77-4
M. Wt: 344.4 g/mol
InChI Key: FZWNPMUVSOWXSK-UHFFFAOYSA-N
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Description

“3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid” is a chemical compound with the CAS number 1142214-77-4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1(C)C(C1C(=O)N2CCN(CC2)c3ccc(F)cc3)C(O)=O . The molecular weight is 320.36 .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with structural similarities, such as piperazine derivatives and those with cyclopropane carboxylic acid moieties, has contributed to our understanding of molecular conformations and interactions. For instance, the crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol provides insights into the conjugation effects on planarity and intermolecular hydrogen bonding, which could be relevant for the study of similar compounds (Miyata et al., 2004).

Neuroprotective Applications

Compounds containing piperazine and carbamic acid derivatives have been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease treatment. For example, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester demonstrates multi-target therapeutic potential by inhibiting acetylcholinesterase activity and protecting against Ab42 toxicity (Lecanu et al., 2010).

Antimicrobial and Antituberculosis Activities

Piperazine derivatives have also been synthesized and evaluated for their antimicrobial and antituberculosis activities. Compounds like [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives display significant activity against tuberculosis, showcasing the therapeutic potential of structurally related compounds (Mallikarjuna et al., 2014).

Antiasthmatic and Vasodilatory Activities

The synthesis and biological evaluation of xanthene derivatives, including those with piperazine linkers, for antiasthmatic activity highlight the vasodilatory potential of these compounds. Such research suggests the broader applicability of structurally related compounds in treating respiratory conditions (Bhatia et al., 2016).

Properties

IUPAC Name

3-[4-(4-acetylphenyl)piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12(22)13-4-6-14(7-5-13)20-8-10-21(11-9-20)17(23)15-16(18(24)25)19(15,2)3/h4-7,15-16H,8-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWNPMUVSOWXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(C3(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
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3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
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3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid

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